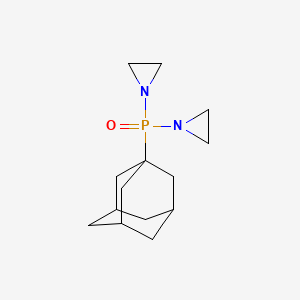
4-アミノ-2-ヒドロキシ安息香酸メチル
概要
説明
Methyl 4-Amino-2-hydroxybenzoate, also known as methyl 4-aminosalicylate, is an organic compound with the molecular formula C8H9NO3. It is a derivative of salicylic acid and is characterized by the presence of an amino group at the para position and a hydroxyl group at the ortho position relative to the carboxyl group. This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Methyl 4-Amino-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Mode of Action
It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.31 (iLOGP), indicating moderate lipophilicity, which could impact its bioavailability .
Result of Action
It is known that salicylic acid derivatives can have anti-inflammatory and antimicrobial effects
Action Environment
The action of Methyl 4-Amino-2-hydroxybenzoate can be influenced by environmental factors. For instance, the compound’s absorption and emission properties can be affected by cyclodextrins .
生化学分析
Biochemical Properties
Methyl 4-Amino-2-hydroxybenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, and 4-oxalocrotonate decarboxylase . These interactions facilitate the conversion of substrates into products through catalytic processes. The amino and hydroxyl groups of Methyl 4-Amino-2-hydroxybenzoate enable it to form hydrogen bonds and other non-covalent interactions with active sites of enzymes, thereby influencing their activity and specificity.
Cellular Effects
Methyl 4-Amino-2-hydroxybenzoate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Methyl 4-Amino-2-hydroxybenzoate can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-Amino-2-hydroxybenzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, Methyl 4-Amino-2-hydroxybenzoate can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, Methyl 4-Amino-2-hydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-Amino-2-hydroxybenzoate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to Methyl 4-Amino-2-hydroxybenzoate can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular responses and overall cell health.
Dosage Effects in Animal Models
The effects of Methyl 4-Amino-2-hydroxybenzoate vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At high doses, Methyl 4-Amino-2-hydroxybenzoate can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not result in additional benefits and may instead lead to toxicity.
Metabolic Pathways
Methyl 4-Amino-2-hydroxybenzoate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound is metabolized via a dehydrogenative route, involving enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase . These enzymes catalyze the conversion of Methyl 4-Amino-2-hydroxybenzoate into intermediate compounds, which are further processed into final products such as pyruvic acid. The involvement of Methyl 4-Amino-2-hydroxybenzoate in these pathways can influence metabolic flux and the levels of key metabolites within cells.
Transport and Distribution
The transport and distribution of Methyl 4-Amino-2-hydroxybenzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake and distribution within various cellular compartments . Additionally, Methyl 4-Amino-2-hydroxybenzoate can bind to intracellular proteins, influencing its localization and accumulation within specific tissues. The distribution of this compound within the body can affect its overall bioavailability and therapeutic efficacy.
Subcellular Localization
Methyl 4-Amino-2-hydroxybenzoate exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 4-Amino-2-hydroxybenzoate may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its effective interaction with target biomolecules and the modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-Amino-2-hydroxybenzoate can be synthesized through the reduction of methyl 2-hydroxy-4-nitrobenzoate. The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. The reaction is conducted under a hydrogen atmosphere at a pressure of 30 psi for about one hour .
Industrial Production Methods
In industrial settings, the synthesis of methyl 4-amino-2-hydroxybenzoate follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalytic systems to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 4-Amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as Pd/C and reagents like sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzoates, depending on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 2-hydroxybenzoate: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.
Methyl 4-amino-3-hydroxybenzoate: Similar structure but with the hydroxyl group at the meta position, leading to different reactivity and applications.
Uniqueness
Methyl 4-Amino-2-hydroxybenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
methyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOXBFUTRLDXDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194310 | |
| Record name | Salicylic acid, amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-97-4 | |
| Record name | Methyl 4-amino-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4136-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylic acid, amino-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4136-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4136-97-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylic acid, amino-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-aminosalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 4-amino-2-hydroxybenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKK6HU29FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of inclusion complexes with cyclodextrins impact the spectroscopic properties of Methyl 4-Amino-2-hydroxybenzoate?
A: The study by [] explores how encapsulating Methyl 4-Amino-2-hydroxybenzoate within cyclodextrins affects its absorption and emission spectra. DFT and TD-DFT calculations provide insights into these spectral shifts. The research suggests that these changes arise from the altered electronic environment of the Methyl 4-Amino-2-hydroxybenzoate molecule when it resides within the cyclodextrin cavity. This modified environment can perturb the molecule's electronic transitions, leading to observable shifts in its absorption and emission profiles. These findings offer valuable information for researchers exploring the use of cyclodextrins as drug delivery systems, particularly for compounds like Methyl 4-Amino-2-hydroxybenzoate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[1-[2-[(4-Carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B1200215.png)
